molecular formula C11H15ClFN B13059262 Butyl[(4-chloro-3-fluorophenyl)methyl]amine

Butyl[(4-chloro-3-fluorophenyl)methyl]amine

Cat. No.: B13059262
M. Wt: 215.69 g/mol
InChI Key: NUKXNDFYUQZUTH-UHFFFAOYSA-N
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Description

Butyl[(4-chloro-3-fluorophenyl)methyl]amine is a substituted benzylamine derivative characterized by a butylamine group attached to a 4-chloro-3-fluorophenylmethyl moiety.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

NUKXNDFYUQZUTH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-chloro-3-fluorophenyl)methyl]amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-chloro-3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or amide.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibitors of Enzymatic Activity

Recent studies have highlighted the potential of Butyl[(4-chloro-3-fluorophenyl)methyl]amine as an inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of the 4-chloro-3-fluorophenyl fragment significantly enhances inhibitory activity, with some derivatives demonstrating low micromolar potency (IC50 values ranging from 2.96 to 10.65 μM) against tyrosinase . This suggests that modifications to the structure can yield compounds with improved selectivity and efficacy in treating conditions such as hyperpigmentation and certain types of skin cancer.

1.2. Neuroprotective Agents

The compound has also been investigated for its neuroprotective properties. Selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for targeting neurodegenerative disorders. Modifications to similar compounds have shown promising results in reversing hypoxia-induced effects in animal models, indicating potential therapeutic applications in conditions like stroke or traumatic brain injury .

Material Science

2.1. Polymer Chemistry

In the field of polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the development of materials with specific characteristics such as increased chemical resistance and thermal stability. These materials can be utilized in coatings, adhesives, and other industrial applications where durability is essential.

Agriculture

3.1. Pesticide Development

The compound's structural features may also lend themselves to agricultural applications, particularly in developing new pesticides or herbicides. The incorporation of the chlorofluorophenyl moiety can enhance the bioactivity of agrochemicals, leading to more effective pest control solutions . Research into similar compounds has shown that structural modifications can lead to improved efficacy against target pests while minimizing environmental impact.

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryTyrosinase InhibitionIC50 values between 2.96 - 10.65 μM; potential for skin treatments
NeuroprotectionReversal of hypoxia-induced effects in animal models
Material SciencePolymer DevelopmentEnhanced chemical resistance and thermal stability
AgriculturePesticide DevelopmentImproved efficacy against pests; potential environmental benefits

Case Studies

Case Study 1: Tyrosinase Inhibition
A study aimed at identifying inhibitors from synthetic sources utilized this compound derivatives, leading to significant findings regarding their structure-activity relationship (SAR). The results indicated that specific modifications could enhance inhibitory potency against tyrosinase, suggesting pathways for developing cosmetic agents targeting skin pigmentation disorders .

Case Study 2: Neuroprotective Applications
Research into compounds similar to this compound revealed its potential as a selective nNOS inhibitor, providing a basis for further exploration into its application for neurodegenerative diseases. The ability to reverse hypoxia-induced damage in experimental models positions this compound as a candidate for future therapeutic development .

Mechanism of Action

The mechanism of action of Butyl[(4-chloro-3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) (4-Bromo-3-fluorophenyl)methylamine
  • Structure : Bromine replaces chlorine at the para position.
  • Molecular Formula : C₁₁H₁₅BrFN
  • Molecular Weight : 260.15 g/mol
  • Key Differences : Bromine’s larger atomic radius and higher molecular weight increase steric bulk and polarizability compared to chlorine. This substitution may enhance binding affinity in hydrophobic environments but reduce solubility in aqueous media .
b) (4-Chloro-3-trifluoromethyl-phenyl)amine Derivatives
  • Example : (4-Chloro-3-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
  • Such derivatives are often explored in pharmaceutical applications for enhanced metabolic stability .

Variations in the Alkylamine Chain

a) (2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanol
  • Structure : A hydroxyl group and additional carbon chain replace the butyl group.
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : 215.64 g/mol
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the non-polar butyl chain in the parent compound .
b) (4-Fluoro-3-methoxyphenyl)methylamine
  • Structure : A pyridinylmethyl group replaces the butyl chain, and a methoxy group is added to the aromatic ring.
  • Molecular Formula: C₁₅H₁₆FNO
  • Molecular Weight : 245.29 g/mol

Functional Group Additions

a) Ethyl (4-tert-butylphenyl)(difluoro)acetate
  • Structure : An ester-linked difluoroacetate group replaces the amine.
  • Molecular Formula : C₁₃H₁₅F₂O₂
  • Key Differences : The ester group increases hydrolytic susceptibility, making this compound more reactive under acidic or basic conditions compared to the stable amine .

Data Table: Key Properties of Butyl[(4-chloro-3-fluorophenyl)methyl]amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₁H₁₅ClFN ~215–220 Cl (para), F (meta), butyl Potential medicinal intermediates
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 Br (para), F (meta), butyl Higher lipophilicity
(2S)-2-Amino-3-(4-chloro-3-fluorophenyl)propanol C₉H₁₁ClFNO 215.64 Cl (para), F (meta), hydroxyl Improved solubility
(4-Fluoro-3-methoxyphenyl)methylamine C₁₅H₁₆FNO 245.29 F (meta), OMe (para), pyridine Enhanced electronic diversity

Biological Activity

Butyl[(4-chloro-3-fluorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to a benzylamine structure, which includes both chlorine and fluorine substituents on the aromatic ring. Its molecular formula is C11_{11}H14_{14}ClF, with a molecular weight of approximately 201.66 g/mol. The presence of halogen atoms significantly influences the compound's reactivity and biological activity, enhancing its binding affinity to various biological targets such as enzymes and receptors.

Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter regulation and cancer cell proliferation. The halogen substituents can modify the compound's interaction with biological targets, potentially impacting metabolic pathways.

Binding Affinities

Interaction studies have shown that similar compounds exhibit varying degrees of binding affinity to specific receptors or enzymes. For instance, compounds with similar structures have been documented to inhibit protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are critical in cancer progression .

Anticancer Activity

Preliminary studies suggest that this compound may demonstrate cytotoxic effects against various cancer cell lines. For example, structural analogs have shown promising results with IC50_{50} values indicating effective inhibition of cell proliferation in human cancer models. Table 1 summarizes relevant findings:

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundHeLa (cervical cancer)TBDApoptosis induction
Similar analogsCaCo-2 (colon adenocarcinoma)7 - 20Enzyme inhibition
Analog with no halogensMCF-7 (breast cancer)14 - 25Cell cycle arrest

The data indicates that compounds with halogen substitutions tend to exhibit enhanced anticancer properties compared to their non-halogenated counterparts .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar benzylamine derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could possess comparable properties. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Case Studies

A detailed examination of case studies involving structurally related compounds provides insights into the biological activity of this compound:

  • Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of a series of Mannich bases, revealing that compounds similar in structure to this compound exhibited significant cytotoxicity against human tumor cell lines, highlighting the potential for further development in cancer therapy .
  • Antimicrobial Efficacy : Another investigation focused on thiourea derivatives demonstrated that compounds with halogen substitutions were more effective against bacterial strains than their non-halogenated versions, supporting the hypothesis that this compound may also show enhanced antimicrobial properties .

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